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Compound of Interest

Compound Name: 3-Chloro-1-cyclohexylindazole

CAS No.: 2193829-38-6

Cat. No.: B2451381

Get Quote

Toxicological Profile & Impurity Analysis: 3-Chloro-1-cyclohexylindazole A Technical Guide for

Drug Development & Forensic Application

Executive Summary & Compound Identity
3-Chloro-1-cyclohexylindazole (CAS: 2193829-38-6) is a synthetic intermediate primarily

encountered in the development and clandestine manufacture of indazole-based synthetic

cannabinoid receptor agonists (SCRAs). Unlike final active pharmaceutical ingredients (APIs)

such as AB-CHMINACA or 5F-ADB, this compound represents a "truncated" scaffold—

possessing the lipophilic N1-tail required for receptor docking but lacking the C3-linker moiety

essential for high-efficacy signaling.

For researchers and forensic scientists, this molecule poses a dual challenge: it acts as a

process impurity in illicit drug samples and serves as a metabolic probe for understanding the

biotransformation of cyclohexyl-substituted indazoles.
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Property Data

IUPAC Name 3-chloro-1-cyclohexyl-1H-indazole

CAS Number 2193829-38-6

Molecular Formula C₁₃H₁₅ClN₂

Molecular Weight 234.72 g/mol

Predicted LogP ~4.8 (High Lipophilicity)

Physical State Crystalline Solid (White to Off-White)

Role
Synthetic Intermediate, Impurity, Reference

Standard

Pharmacological & Toxicological Assessment
Structure-Activity Relationship (SAR) Analysis
The toxicological relevance of 3-Chloro-1-cyclohexylindazole is best understood through its

structural deviations from potent SCRAs:

N1-Cyclohexyl Motif: This lipophilic group facilitates blood-brain barrier (BBB) penetration

and membrane intercalation. It is a known target for oxidative metabolism.

C3-Chloro Substituent: In potent SCRAs, the C3 position typically hosts a hydrogen bond

acceptor (e.g., carboxamide, carboxylate). The replacement with a chlorine atom drastically

reduces binding affinity (

) at CB1/CB2 receptors, rendering this molecule likely inactive or weakly partial agonist
compared to its derivatives.

Toxicological Implication: While acute psychotropic toxicity is low, the compound presents

chronic organ toxicity risks typical of halogenated indazoles, specifically hepatotoxicity driven

by metabolic accumulation.

Metabolic Fate & Bioactivation
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The primary detoxification pathway involves the oxidation of the cyclohexyl ring. Based on

analogous structures (e.g., N-cyclohexyl-based drugs like Cilostazol or CCNU), the metabolic

trajectory is predictable and critical for biomarker identification.

Phase I: Cytochrome P450 (CYP3A4/CYP2C19) mediated hydroxylation at the C3' or C4'

position of the cyclohexyl ring.

Phase II: Glucuronidation of the resulting hydroxyls facilitates renal excretion.

DOT Diagram 1: Predicted Metabolic Pathway
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Caption: Predicted Phase I/II biotransformation pathways emphasizing cyclohexyl hydroxylation

as the primary clearance mechanism.

Experimental Protocols for Safety & Detection
As a Senior Application Scientist, I recommend the following self-validating protocols to

characterize this compound in biological matrices or raw material batches.

Protocol 1: High-Sensitivity Impurity Profiling (LC-
MS/MS)
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Purpose: To detect trace levels of 3-Chloro-1-cyclohexylindazole in "Spice" samples or

reaction mixtures.

Sample Prep: Dissolve 10 mg of sample in 1 mL Methanol (HPLC grade). Vortex 30s,

Centrifuge at 10,000 x g for 5 min.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 mins. (The lipophilic nature of the Cl-indazole requires a

strong organic wash to elute).

Detection: ESI Positive Mode. Monitor MRM transition 235.1 → 153.0 (Loss of Cyclohexene

ring).

Validation Check: The retention time must be distinct from the final carboxamide product

(which elutes earlier due to polar linker).

Protocol 2: In Vitro Hepatotoxicity Screening (MTT
Assay)
Purpose: To assess the intrinsic cytotoxicity of the intermediate compared to the final drug.

Cell Line: HepG2 (Human liver carcinoma).

Seeding: 1 x 10⁴ cells/well in 96-well plates. Incubate 24h.

Dosing: Treat with 3-Chloro-1-cyclohexylindazole at concentrations 1–100 µM. (Include

1% DMSO vehicle control).

Incubation: 48 hours at 37°C, 5% CO₂.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b2451381/docs?utm_src=pdf-body#toxicological-profile-of-3-chloro-1-cyclohexylindazole
https://www.benchchem.com/product/b2451381/docs?utm_src=pdf-body#toxicological-profile-of-3-chloro-1-cyclohexylindazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2451381?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals. Measure Absorbance

at 570 nm.

Analysis: Calculate IC₅₀.

Expert Insight: Indazole intermediates often show IC₅₀ > 50 µM (low acute toxicity), but

watch for crystal formation in media due to poor solubility, which can skew optical density

readings.

Synthesis & Impurity Flow Analysis
Understanding where this compound originates is crucial for controlling supply chains. It is

typically formed via the alkylation of 3-chloroindazole.

DOT Diagram 2: Synthesis & Impurity Generation
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Caption: The genesis of the compound as a process intermediate and its diversion into final

products as a residual impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2451381/docs#toxicological-profile-of-3-chloro-1-
cyclohexylindazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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